Cas no 97-74-5 (Tetramethylthiuram monosulfide)

Tetramethylthiuram monosulfide structure
97-74-5 structure
Tetramethylthiuram monosulfide
97-74-5
C6H12N2S3
208.367877006531
MFCD00014870
34917
87576155

Tetramethylthiuram monosulfide Properties

Names and Identifiers

    • Tetramethyl thiuram monosulfide
    • TMTM
    • tetramethylthiodicarbonic diamide
    • accelerator tmtm
    • thiodicarbonic diamide , tetramethyl-
    • tetramethy thiuram monosulfide
    • aceto tmtm
    • ancazide is
    • anhydridetetramethyltrithiocarbamique
    • bis(dimethylthiocarbamyl) monosulfide
    • carbamic acid, dimethyldithio-, anhydrosulfide
    • carbamic anhydride, tetramethyltrithio-
    • carbamodithioic acid, dimethyl-, anhydrosulfide
    • cp2113
    • cyuram ms
    • dimethyl-carbamodithioicacianhydrosulfide
    • dimethyldithio-carbamicacianhydrosulfide
    • ekagom tm
    • monosulfure de tetramethylthiurame
    • Bis(dimethylthiocarbamyl) sulfide
    • Bis(Dimethylthiocarbamoyl) Sulfide
    • TMTM(TS)
    • UNADS
    • 200#Solvent naphtha
    • Tetramethylthiuram monosulfide
    • Monothiuram
    • Mono-thiurad
    • Thiuram MM
    • TMTMS
    • Monex
    • Tetramethylthiuram sulfide
    • Vulkacit Thiuram MS
    • Vulkacit ms
    • Tetramethylthiuramide sulfide
    • Pennac MS
    • Tetramethylthiurammonium sulfide
    • Tetramethylthiuramonosulfide
    • Vulkacit thiuram ms/C
    • Tetramethylthiuram monosulphide
    • Thiuram monosulfide, tetramethyl-
    • Bis(dimethylthiocarbamyl) mo
    • Sulfide, bis(dimethylthiocarbamoyl) (8CI)
    • Sulfide, bis(dimethylthiocarbamyl) (3CI)
    • Thiodicarbonic diamide ([(H2N)C(S)]2S), tetramethyl- (9CI)
    • Accelerator TS
    • N,N,N′,N′-Tetramethyldithiocarbamoyl monosulfide
    • N,N,N′,N′-Tetramethylthiuram monosulfide
    • Nocceler TS
    • NSC 3400
    • NSC 4767
    • OCIDM
    • Promoter TS
    • Rhenocure Thiuram MS/C
    • Rhenogran TMTM 80
    • Sanceler TS
    • Sanceler TS-G
    • Soxinol TS
    • Sulfide, bis[(dimethylamino)thioxomethyl]
    • Super Accelerator 500
    • Tetramethyldithiocarbamic acid anhydrosulfide
    • TMTM 80
    • TS
    • TS 80
    • TS 80 (vulcanizer)
    • +Expand
    • MFCD00014870
    • REQPQFUJGGOFQL-UHFFFAOYSA-N
    • 1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3
    • S=C(N(C)C)SC(N(C)C)=S
    • 1775650

Computed Properties

  • 208.01600
  • 0
  • 3
  • 2
  • 208.01626
  • 11
  • 147
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.7
  • nothing
  • 0
  • 96

Experimental Properties

  • 1.41260
  • 95.96000
  • 1.4825 (estimate)
  • Insoluble
  • 260.9°Cat760mmHg
  • 108.0 to 111.0 deg-C
  • Fahrenheit: 312.8 ° f < br / > Celsius: 156 ° C < br / >
  • 2440
  • Yellow powder or particle
  • Insoluble in water, soluble in gasoline, soluble in ethanol, benzene, acetone, chloroform.
  • 1.37

Tetramethylthiuram monosulfide Security Information

Tetramethylthiuram monosulfide Customs Data

  • 3812100000
  • China Customs Code:

    3812100000

Tetramethylthiuram monosulfide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H8F8-5g
Bis(Dimethylthiocarbamoyl) Sulfide
97-74-5 95%
5g
$28.00
A2B Chem LLC
AI03268-5g
Bis(Dimethylthiocarbamoyl) Sulfide
97-74-5 95%
5g
$12.00
Aaron
AR00H8NK-25g
Bis(Dimethylthiocarbamoyl) Sulfide
97-74-5 97%
25g
$5.00 2024-07-18
abcr
AB119011-25 g
Tetramethylthiuram monosulfide, 97%; .
97-74-5 97%
25 g
€43.60
Ambeed
A716104-25g
Tetramethylthiuram monosulfide
97-74-5 98%
25g
$7.0
Enamine
EN300-7719162-0.05g
N,N-dimethyl[(dimethylcarbamothioyl)sulfanyl]carbothioamide
97-74-5 95%
0.05g
$2755.0 2024-05-22
eNovation Chemicals LLC
D628504-25g
Bis(dimethylthiocarbamyl) sulfide
97-74-5 97%
25g
$200 2022-10-15
MedChemExpress
HY-W020246-25mg
Tetramethylthiuram monosulfide
97-74-5 99.28%
25mg
¥500 2024-07-19
S e l l e c k ZHONG GUO
S2432-25mg
Tetramethylthiuram monosulfide
97-74-5 99.66%
25mg
¥670.96 2023-09-15
TRC
T889718-1g
Tetramethylthiuram Monosulfide
97-74-5
1g
$ 50.00 2022-06-02

Tetramethylthiuram monosulfide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium cyanide ,  Ammonium chloride
1.1 Reagents: Hexaethylphosphorous triamide Solvents: Methanol ;  14 h, 23 °C
1.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
Reference
Synthesis of tetramethylthiuram monosulfideOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionMethod for preparing tetramethylthiuram disulfide
Milosavjevic, Milutin; et al Xu, Hao-Xing; et al, Hemijska Industrija, 1992, 34(1), 193-6

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Tetrachloroethylene
Reference
Preparation of tetraalkylthiuram monosulfides
, Japan, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetonitrile ;  overnight, rt
Reference
Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors
Kapanda, Coco N.; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Acetonitrile ;  1 - 2 h, 0 - 5 °C
Reference
Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biology
Mandalapu, Dhanaraju; et al, European Journal of Medicinal Chemistry, 2018, 143, 632-645

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium ferricyanide Solvents: Water
Reference
Water-soluble dithioformate RAFT reagent and preparation method
, China, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Method for manufacturing tetramethylthiuram monosulfide rubber vulcanization acceleratorSynthesis of heterocyclic compounds and new routes for the preparation of certain dithiocarbonates and sulfides from potassium cyanodithioimidocarbonateTetramethylthiuram monosulfide
Ruminski, Peter G.; et al, China, 1984, 19(3), 335-44

Synthetic Circuit 7

Reaction Conditions
1.1 16 h, rt
2.1 Solvents: Acetonitrile ;  overnight, rt
Reference
Bis(dialkylaminethiocarbonyl)disulfides as Potent and Selective Monoglyceride Lipase Inhibitors
Kapanda, Coco N.; et al, Journal of Medicinal Chemistry, 2009, 52(22), 7310-7314

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethyl acetate ,  Water ;  30 min, 0 - 5 °C
2.1 Solvents: Acetonitrile ;  1 - 2 h, 0 - 5 °C
1.1 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C
3.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
Reference
Substituted carbamothioic amine-1-carbothioic thioanhydrides as novel trichomonicidal fungicides: Design, synthesis, and biologyMethod for preparing tetramethylthiuram disulfide
Mandalapu, Dhanaraju; et al, European Journal of Medicinal Chemistry, 2018, 143, 632-645

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Iodine Solvents: Ethanol
2.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur monochloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
1.1 Reagents: Sulfur dichloride Solvents: Benzene
2.1 Solvents: Benzene
3.1 Reagents: Potassium cyanide Solvents: Ethanol
Reference
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanesOn chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al Knoth, W.; et al Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, (1988), 141-5

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Benzene
2.1 Reagents: Potassium cyanide Solvents: Ethanol
Reference
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, 556, 141-5

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ;  45 °C; 3 h, 45 °C
2.1 Reagents: Sodium cyanide ;  45 °C → 80 °C; 2.5 h, 80 °C
Reference
Method for preparing tetramethylthiuram disulfide
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Benzene
2.1 Reagents: Potassium cyanide Solvents: Ethanol
Reference
On chalcogenolates. 185. Bis(N,N-dimethylthiocarbamoyl)sulfanes
Knoth, W.; et al, Zeitschrift fuer Anorganische und Allgemeine Chemie, 1988, 556, 141-5

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Acetonitrile ;  10 h, 80 °C
1.1 Solvents: Acetonitrile ;  10 h, 80 °C
1.1 Solvents: Acetonitrile ;  1 min, 80 °C; 10 h, 80 °C
Reference
One-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionOne-Step Simultaneous Synthesis of an Industrially Important Rubber Accelerator and a Lubricant Additive by Disulfide Bond ContractionGreen method for the simultaneous production of rubber accelerator tetramethylthiuram monosulfide and lubricating oil additive triphenyl thiophosphate
Xu, Hao-Xing; et al Xu, Hao-Xing; et al, Synlett, 2023, 34(1), 57-62

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
Reference
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  45 °C; 3 h, 45 °C
2.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
Reference
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Polyethylene glycol mono(4-tert-octylphenyl) ether Solvents: Water ;  0.1 MPa, 40 - 45 °C; 2 h, 45 °C
2.1 Reagents: Hydrogen peroxide Solvents: Water ;  45 °C; 3 h, 45 °C
3.1 Reagents: Sodium nitrite ;  rt → 80 °C; 2.5 h, 80 °C
Reference
Preparation of rubber accelerator tetramethyl thiuram monosulfide and its spectral analysis
Wang, Zhen-xiang; et al, Guangpuxue Yu Guangpu Fenxi, 2015, 35(7), 1875-1878

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Ethanol ,  Water ;  10 - 15 °C; 1.5 h, 15 °C → 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  15 - 20 °C; 2.5 h, 15 - 20 °C
1.3 Solvents: Water ;  15 - 20 °C; 1.5 h, 15 - 20 °C
1.4 Solvents: Ethanol ;  15 - 20 °C; 3.5 h, 15 - 20 °C
Reference
Preparation of tetraalkylthiuram monosulfide
, China, , ,

Tetramethylthiuram monosulfide Raw materials

Tetramethylthiuram monosulfide Preparation Products

Tetramethylthiuram monosulfide Suppliers

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